molecular formula C15H21N5O3S B2390311 7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 442865-19-2

7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2390311
CAS RN: 442865-19-2
M. Wt: 351.43
InChI Key: QIAIGHZMYVVDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine analogs. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its ability to inhibit the activity of certain enzymes involved in DNA synthesis and repair. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral activity. It has also been shown to induce DNA damage and to inhibit the activity of certain enzymes involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

One advantage of using 7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione in lab experiments is its ability to selectively target cancer cells and viral infections, while leaving normal cells unharmed. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione. One direction is to further investigate its potential as a tool for studying DNA replication and repair. Another direction is to develop new drugs based on this compound for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of 7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione involves several steps, including the reaction of 7-deazaadenine with allyl bromide, followed by the reaction of the resulting compound with morpholine and thioacetic acid. The final product is obtained by reacting the intermediate compound with methyl iodide.

Scientific Research Applications

7-allyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been used in various scientific research applications, including as a tool to study the role of purine analogs in DNA replication and repair, as well as in the development of new drugs to treat cancer and viral infections. It has also been used as a fluorescent probe to study the binding of purine analogs to DNA and RNA.

properties

IUPAC Name

3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-3-4-20-11-12(18(2)14(22)17-13(11)21)16-15(20)24-10-7-19-5-8-23-9-6-19/h3H,1,4-10H2,2H3,(H,17,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAIGHZMYVVDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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